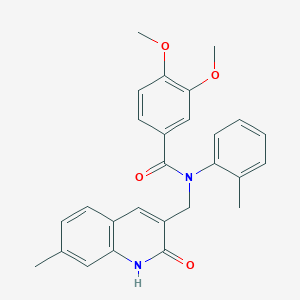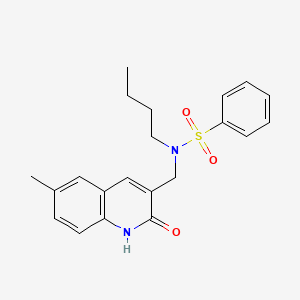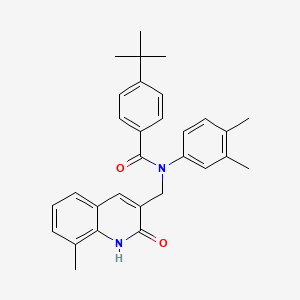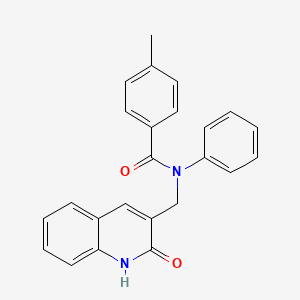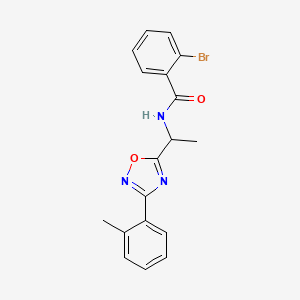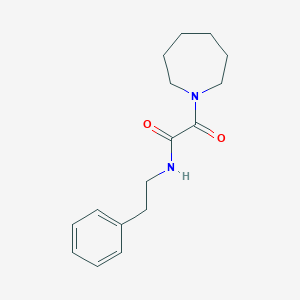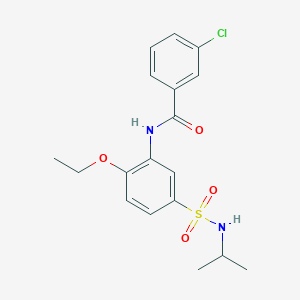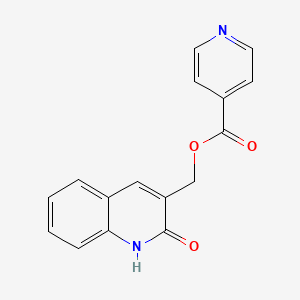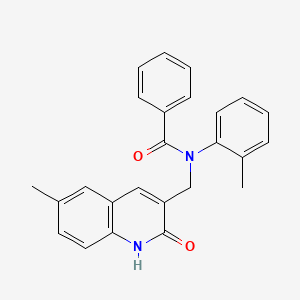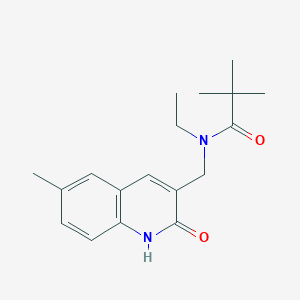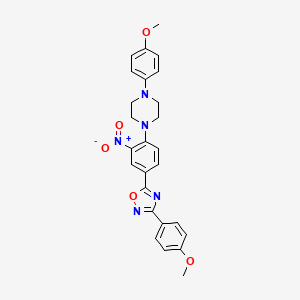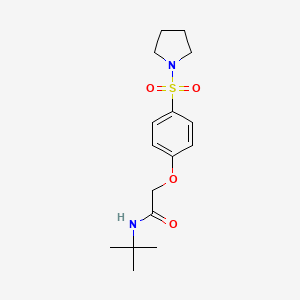
N-(tert-butyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is a chemical compound commonly known as BPTES. It is a selective inhibitor of glutaminase, an enzyme that catalyzes the hydrolysis of glutamine to glutamate. BPTES has been studied for its potential use in cancer therapy, as cancer cells have been shown to rely heavily on glutamine metabolism for their survival.
作用機序
BPTES works by inhibiting the activity of glutaminase, an enzyme that catalyzes the hydrolysis of glutamine to glutamate. Glutamate is an important precursor for the synthesis of several important molecules, including nucleotides, amino acids, and neurotransmitters. By inhibiting glutaminase, BPTES disrupts the metabolic pathways that cancer cells rely on for their survival.
Biochemical and Physiological Effects:
BPTES has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by disrupting glutamine metabolism, and has been shown to induce apoptosis (programmed cell death) in cancer cells. BPTES has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
実験室実験の利点と制限
BPTES has several advantages for use in lab experiments. It is a selective inhibitor of glutaminase, meaning that it specifically targets the enzyme without affecting other metabolic pathways. This allows researchers to study the effects of glutaminase inhibition on cancer cells without confounding factors. However, BPTES has several limitations as well. It has poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, it has a short half-life in vivo, which can limit its effectiveness as a cancer therapy.
将来の方向性
There are several future directions for research on BPTES. One area of interest is the development of more potent and selective glutaminase inhibitors. Another area of research is the use of BPTES in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, researchers are investigating the role of glutaminase inhibition in other diseases, such as neurodegenerative disorders and metabolic diseases.
合成法
The synthesis of BPTES involves several steps, starting with the reaction of tert-butylamine with 4-chlorobenzenesulfonyl chloride to form N-(tert-butyl)-4-chlorobenzenesulfonamide. This intermediate is then reacted with 4-(pyrrolidin-1-yl)phenol to form N-(tert-butyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide.
科学的研究の応用
BPTES has been extensively studied for its potential use in cancer therapy. Glutaminase inhibition has been shown to selectively target cancer cells, as they have a higher dependence on glutamine metabolism than normal cells. BPTES has been shown to be effective in inhibiting the growth of several types of cancer cells, including breast, lung, and prostate cancer.
特性
IUPAC Name |
N-tert-butyl-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-16(2,3)17-15(19)12-22-13-6-8-14(9-7-13)23(20,21)18-10-4-5-11-18/h6-9H,4-5,10-12H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKHKVZIWIRYHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204286 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



